molecular formula C17H23N5O2 B8674498 tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate

tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B8674498
M. Wt: 329.4 g/mol
InChI Key: WVKSCZKLCTYRFV-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrazolyl-pyridine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrazolyl-Pyridine Intermediate: This step involves the reaction of a pyrazole derivative with a pyridine derivative under suitable conditions, such as the use of a base and a solvent like ethanol.

    Formation of the Piperazine Intermediate: The pyrazolyl-pyridine intermediate is then reacted with a piperazine derivative to form the desired piperazine intermediate.

    Introduction of the Tert-Butyl Ester Group: Finally, the piperazine intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group, yielding the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazolyl-pyridine derivatives, including their interactions with enzymes and receptors.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolyl-pyridine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperazine ring can provide additional binding sites and conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound features a similar piperidine ring and pyrazole moiety but differs in the presence of a dioxaborolane group.

    Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound contains an indazole ring instead of a pyridine ring, with a similar tert-butyl ester group.

Uniqueness

Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of a pyrazolyl-pyridine moiety with a piperazine ring and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific applications.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-5-4-13(12-18-15)14-6-7-19-20-14/h4-7,12H,8-11H2,1-3H3,(H,19,20)

InChI Key

WVKSCZKLCTYRFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC=NN3

Origin of Product

United States

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